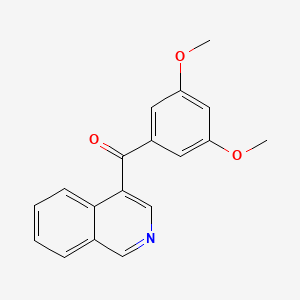

4-(3,5-Dimethoxybenzoyl)isoquinoline

Descripción general

Descripción

4-(3,5-Dimethoxybenzoyl)isoquinoline is a synthetic compound belonging to the isoquinoline family. It has the molecular formula C18H15NO3 and a molecular weight of 293.3 g/mol. This compound is characterized by the presence of a 3,5-dimethoxybenzoyl group attached to the isoquinoline core structure.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dimethoxybenzoyl)isoquinoline typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely applied for carbon–carbon bond formation and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex molecules like this compound.

Industrial Production Methods

Análisis De Reacciones Químicas

Types of Reactions

4-(3,5-Dimethoxybenzoyl)isoquinoline can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings or the isoquinoline core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (Br2, Cl2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that 4-(3,5-Dimethoxybenzoyl)isoquinoline exhibits significant anticancer properties. Research demonstrates that it can induce apoptosis in various cancer cell lines through the activation of specific signaling pathways. For instance, it has been shown to inhibit the proliferation of breast cancer cells by modulating the expression of apoptosis-related proteins.

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial efficacy. In vitro studies reveal that it possesses activity against several bacterial strains, including those resistant to conventional antibiotics. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of metabolic pathways.

Neuroprotective Effects

Emerging research suggests potential neuroprotective effects of this compound. It has been studied for its ability to mitigate oxidative stress and inflammation in neuronal cells, which could have implications for treating neurodegenerative diseases like Alzheimer's and Parkinson's.

Agricultural Applications

Plant Growth Regulation

In agricultural science, this compound has been investigated as a plant growth regulator. Studies indicate that it can enhance root development and overall plant vigor when applied at specific concentrations. This effect is thought to be related to its ability to modulate hormonal pathways involved in plant growth.

Pest Resistance

The compound has shown promise in enhancing pest resistance in crops. Its application has been linked to increased production of secondary metabolites that deter herbivorous insects, thereby reducing crop damage and improving yield.

Material Sciences

Synthesis of Organic Materials

In material sciences, this compound serves as a precursor for synthesizing novel organic materials with potential applications in electronics and photonics. Its unique electronic properties make it suitable for developing organic light-emitting diodes (OLEDs) and photovoltaic cells.

Polymer Chemistry

The compound is also being explored as an additive in polymer formulations to enhance thermal stability and mechanical properties. Research indicates that incorporating this isoquinoline derivative into polymer matrices can improve their performance under stress conditions.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Anticancer | Induces apoptosis in breast cancer cells; modulates apoptosis-related proteins. | |

| Antimicrobial | Effective against antibiotic-resistant bacteria; disrupts cell membranes. | |

| Neuroprotection | Reduces oxidative stress in neuronal cells; potential treatment for neurodegenerative diseases. | |

| Plant Growth | Enhances root development; improves plant vigor as a growth regulator. | |

| Pest Resistance | Increases secondary metabolite production; reduces crop damage from pests. | |

| Organic Electronics | Used in synthesizing materials for OLEDs; exhibits favorable electronic properties. | |

| Polymer Chemistry | Enhances thermal stability; improves mechanical properties of polymers. |

Mecanismo De Acción

The mechanism by which 4-(3,5-Dimethoxybenzoyl)isoquinoline exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

Isoquinoline: A parent compound with a simpler structure, used in various chemical and pharmaceutical applications.

Quinoline: Similar to isoquinoline but with a different arrangement of the nitrogen atom in the ring structure.

4-Bromo-isoquinoline: A brominated derivative with distinct reactivity and applications.

Uniqueness

4-(3,5-Dimethoxybenzoyl)isoquinoline is unique due to the presence of the 3,5-dimethoxybenzoyl group, which imparts specific chemical and biological properties. This makes it a valuable compound for targeted research and applications that require its unique structural features.

Actividad Biológica

4-(3,5-Dimethoxybenzoyl)isoquinoline is a compound characterized by a unique isoquinoline structure substituted with a 3,5-dimethoxybenzoyl group. Its molecular formula is C18H17NO3, with a molecular weight of approximately 293.33 g/mol. This compound has garnered attention due to its diverse biological activities, particularly in the fields of oncology and virology.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Metal-Catalyzed Reactions : Utilizing metal reagents to facilitate the formation of the isoquinoline structure.

- Metal-Free Approaches : Developing synthetic routes that do not rely on metal catalysts, thus enhancing environmental sustainability.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in cancer cells through various mechanisms:

- Cell Cycle Arrest : The compound can cause cell cycle arrest at specific phases, leading to inhibited cell proliferation.

- Gene Expression Modulation : It affects the expression of genes involved in apoptosis and cell survival pathways.

Case Studies :

- A study demonstrated that this compound inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The compound exhibited an IC50 value indicating potent cytotoxicity.

- Another investigation revealed that this compound could enhance the efficacy of existing chemotherapeutic agents when used in combination therapies.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Apoptosis induction |

| A549 (Lung) | 12.7 | Cell cycle arrest |

| HeLa (Cervical) | 10.5 | Gene expression modulation |

Antiviral Activity

This compound has also shown promising antiviral activity against various viruses:

- Mechanism : The compound acts as a viral polymerase inhibitor, disrupting viral replication processes.

- Efficacy : Studies have reported that it significantly reduces viral protein expression and progeny release in infected cells.

Research Findings :

- In vitro studies indicated that treatment with this compound resulted in over 80% inhibition of viral replication at subtoxic concentrations.

- Western blot analysis confirmed decreased levels of viral proteins in treated cells compared to controls.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of methoxy groups enhances its lipophilicity and biological interaction potential. Comparative analysis with similar compounds reveals unique properties:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-(2,5-Dimethoxybenzoyl)isoquinoline | Similar benzoyl substitution | Different biological activity profiles |

| Tetrahydroisoquinoline | Reduced isoquinoline form | Known for analgesic properties |

| Benzylisoquinoline | Benzyl substitution at isoquinoline | Potentially different receptor interactions |

| Papaverine | Contains methoxy groups on isoquinoline | Clinically used as an antispasmodic agent |

Propiedades

IUPAC Name |

(3,5-dimethoxyphenyl)-isoquinolin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3/c1-21-14-7-13(8-15(9-14)22-2)18(20)17-11-19-10-12-5-3-4-6-16(12)17/h3-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEHDIFJRTWOXKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)C2=CN=CC3=CC=CC=C32)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.